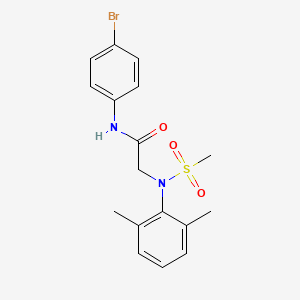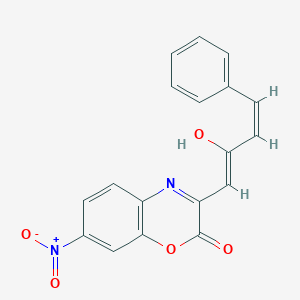
N~1~-(4-bromophenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-bromophenyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies. In
科学的研究の応用
BAY 41-2272 has been studied extensively for its potential therapeutic applications. It has been shown to have vasodilatory effects, making it a potential treatment for hypertension and other cardiovascular diseases. It has also been studied for its potential use in the treatment of erectile dysfunction, pulmonary hypertension, and other conditions.
作用機序
BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). This leads to relaxation of smooth muscle cells and vasodilation, which can help to lower blood pressure and improve blood flow. BAY 41-2272 has also been shown to have anti-inflammatory and anti-fibrotic effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, including the heart, lungs, and kidneys. It has also been shown to improve endothelial function and reduce oxidative stress. In addition, BAY 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of BAY 41-2272 is its high specificity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, its potency and efficacy may vary depending on the experimental conditions and the specific cell or tissue type being studied. In addition, BAY 41-2272 may have off-target effects that need to be taken into account when interpreting experimental results.
将来の方向性
There are several potential future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. BAY 41-2272 has been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of fibrosis, a condition characterized by the accumulation of scar tissue in various organs. BAY 41-2272 has been shown to have anti-fibrotic effects in animal models of liver and lung fibrosis, and further studies are needed to determine its potential therapeutic applications in humans. Finally, BAY 41-2272 may have applications in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis, and further studies are needed to explore these potential applications.
合成法
The synthesis of BAY 41-2272 involves several steps, starting with the reaction of 4-bromobenzylamine with 2,6-dimethylphenyl isocyanate to form N-(4-bromophenyl)-N-(2,6-dimethylphenyl)urea. This intermediate is then reacted with methylsulfonyl chloride and glycine to form the final product, BAY 41-2272. The synthesis has been optimized to yield high purity and high yield of the final product.
特性
IUPAC Name |
N-(4-bromophenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12-5-4-6-13(2)17(12)20(24(3,22)23)11-16(21)19-15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOENATQMBCYDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)

![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)
![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)
![2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)


![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)

![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide](/img/structure/B6118909.png)
